

Comparing the chemical properties of Mdmeo and MDA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mdmeo

Cat. No.: B12740322

[Get Quote](#)

A Comparative Analysis of the Chemical Properties of **MDMEO** and MDA

This guide provides a detailed comparison of the chemical and pharmacological properties of 3,4-Methylenedioxy-N-methoxyamphetamine (**MDMEO**) and 3,4-Methylenedioxyamphetamine (MDA). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons supported by experimental evidence.

Physicochemical Properties

MDMEO and MDA are both substituted phenethylamine derivatives. While they share a core 3,4-methylenedioxyamphetamine structure, the key difference lies in the substitution on the amine group. MDA is a primary amine, whereas **MDMEO** is an N-methoxy derivative. This structural modification leads to differences in their physicochemical properties, as summarized below.

Property	MDMEO	MDA (3,4-Methylenedioxyamphetamine)
Chemical Formula	C ₁₁ H ₁₅ NO ₃ [1][2][3]	C ₁₀ H ₁₃ NO ₂ [4][5]
Molecular Weight	209.24 g/mol [1]	179.22 g/mol [5]
Appearance	White crystals[2]	Oil (as freebase)[4]
Melting Point	Not available	187-188 °C (Hydrochloride salt)[4]
Boiling Point	Not available	157 °C at 22 mm Hg[5]
pKa	Not available	9.67[5]
CAS Number	74698-48-9[3][6]	4764-17-4

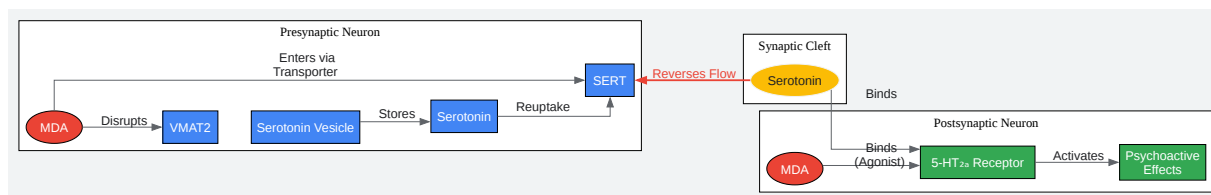
Pharmacological Properties

The pharmacological profiles of MDA and **MDMEO** differ significantly, largely due to the limited research available for **MDMEO**. MDA is a well-characterized psychoactive substance, while **MDMEO** remains a lesser-known compound with minimal documented effects in humans.

Property	MDMEO	MDA
Mechanism of Action	Largely uncharacterized. It is the N-methoxy analogue of MDA.[2]	Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) and 5-HT _{2a} receptor agonist.[7]
Reported Effects	Few to no effects reported at a dosage of 180 mg.[2]	Entactogen, stimulant, and psychedelic.[7]
Duration of Action	Not well documented.	5 to 8 hours.[7]
Metabolism	Very little data exists.[2] A computational (QSAR) study predicted potential for mutagenic and hepatotoxic metabolites.[8]	Metabolized in the liver. It is also an active metabolite of MDMA.[9]
Toxicity	Very little data exists on its toxicity.[2]	Can produce serotonergic neurotoxic effects in rodents.[7]

Signaling Pathways and Mechanism of Action

MDA's primary mechanism of action involves the release of key neurotransmitters—serotonin, norepinephrine, and dopamine—from presynaptic neurons. It achieves this by interacting with and reversing the direction of monoamine transporters (SERT, NET, DAT). Its psychedelic effects are also attributed to its direct agonism of the serotonin 5-HT_{2a} receptor.[7] The specific signaling pathways for **MDMEO** have not been experimentally elucidated.



[Click to download full resolution via product page](#)

Caption: Mechanism of MDA at a serotonergic synapse.

Experimental Protocols

Synthesis of MDA

MDA can be synthesized from various precursors. One common laboratory-scale method involves the use of helional as a starting material with hydroxylamine as the nitrogen source.

[10]

Methodology:

- **Oxime Formation:** Helional is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime. The reaction is typically carried out in an alcohol solvent.
- **Reduction:** The resulting oxime is then reduced to the primary amine (MDA). Common reducing agents for this step include lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent (e.g., diethyl ether or THF).
- **Purification:** The crude product is worked up using an acid-base extraction. The amine is extracted into an acidic aqueous solution, washed with an organic solvent to remove non-

basic impurities, and then liberated by making the aqueous layer basic. The freebase MDA is then extracted into an organic solvent.

- **Salt Formation (Optional):** For easier handling and storage, the MDA freebase can be converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the base in an appropriate solvent (e.g., isopropanol/ether).[\[4\]](#)

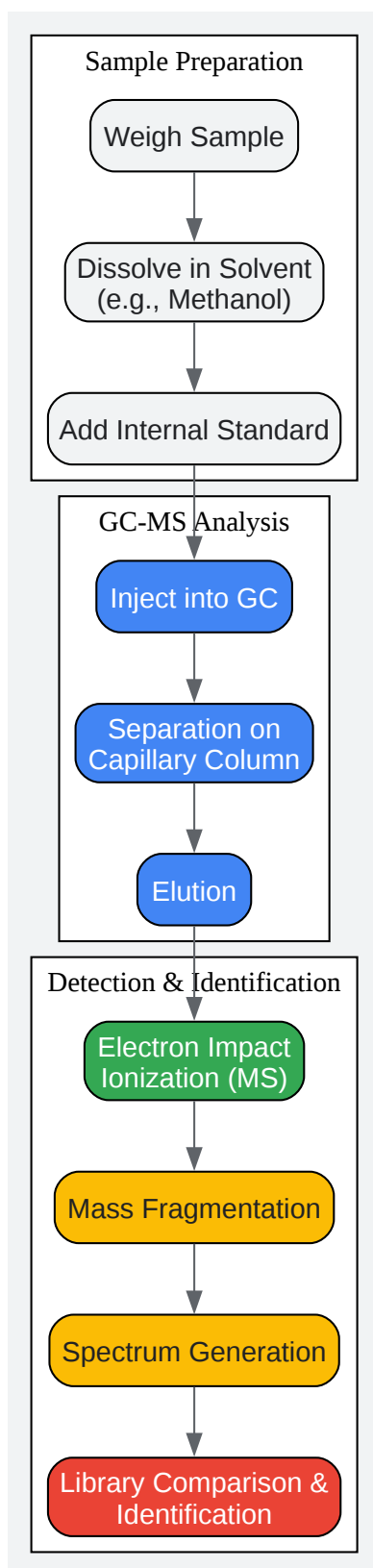
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of MDA in samples.[\[4\]](#)

Methodology:

- **Sample Preparation:** A weighed amount of the sample is dissolved in a suitable solvent, such as methanol or chloroform, to a known concentration (e.g., 0.5 mg/mL).[\[4\]](#) An internal standard (e.g., n-butylamphetamine) may be added for quantitative analysis.
- **GC Separation:**
 - **Instrument:** Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[\[4\]](#)
 - **Column:** A non-polar or semi-polar capillary column, such as a 5% phenyl/95% methyl silicone column (30 m x 0.25 mm x 0.25 μ m film).[\[4\]](#)
 - **Carrier Gas:** Hydrogen or Helium.[\[4\]](#)
 - **Temperature Program:** An initial oven temperature (e.g., 100°C) is held for a short period, then ramped up to a final temperature (e.g., 280°C) to elute the analyte.[\[4\]](#)
 - **Injector:** Split/splitless injector, typically set at a high temperature (e.g., 260°C).[\[4\]](#)
- **MS Detection:**
 - **Ionization:** Electron Impact (EI) ionization is commonly used.

- Analysis: The mass spectrometer scans a range of mass-to-charge ratios to obtain the mass spectrum of the eluting compound. The resulting fragmentation pattern is compared to a reference library for positive identification.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis of MDA.

Conclusion

MDA is a well-studied compound with established physicochemical properties and a known pharmacological profile as a potent monoamine releaser and 5-HT_{2a} agonist.[7] In stark contrast, **MDMEO** is a poorly characterized analogue. While its structure is known, extensive experimental data on its physical properties, pharmacology, metabolism, and toxicity are lacking in the scientific literature.[2] The addition of the N-methoxy group likely alters its polarity, metabolic stability, and interaction with receptors and transporters, but without experimental data, these differences remain speculative. Future research is required to elucidate the properties of **MDMEO** and understand how N-methoxy substitution modifies the activity of the parent MDA molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]
- 2. MDMEIO [chemeurope.com]
- 3. MDMEIO - Wikidata [wikidata.org]
- 4. swgdrug.org [swgdrug.org]
- 5. 3,4-Methylenedioxyamphetamine | C₁₀H₁₃NO₂ | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. [Mass spectrometry data of some metabolites of the amphetamine derivatives 3,4-(methylenedioxy) amphetamine (MDA) and 3,4-methylenedioxy)methylamphetamine (MDMA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Comparing the chemical properties of Mdmeo and MDA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12740322#comparing-the-chemical-properties-of-mdmeo-and-mda]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com